molecular formula C8H12N2O2 B011249 (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 19943-28-3

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B011249
CAS RN: 19943-28-3
M. Wt: 168.19 g/mol
InChI Key: WSLYCILIEOFQPK-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as 8-Methyl-3-(2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including the treatment of cancer and neurological disorders.

Mechanism Of Action

The mechanism of action of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is complex and involves multiple pathways. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are essential for the growth and survival of cancer cells. In addition, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can induce oxidative stress in cancer cells, which can lead to apoptosis and cell death.

Biochemical And Physiological Effects

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in vivo. In addition, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is its potent anti-cancer properties. This compound has shown promising results in various preclinical studies, and its efficacy and safety are currently being evaluated in clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can have off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the scientific research of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. One of the most significant directions is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its potential off-target effects. Furthermore, the efficacy and safety of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer and neurological disorders. Finally, there is a need for the development of more efficient drug delivery systems for (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione to overcome its low solubility in water and improve its bioavailability.
Conclusion
In conclusion, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a promising compound that has shown potent anti-cancer and neuroprotective properties in various preclinical studies. The synthesis of this compound is complex, but its efficacy and safety are currently being evaluated in clinical trials. Further studies are needed to elucidate the mechanism of action of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its potential off-target effects. Moreover, the development of more efficient drug delivery systems for this compound is essential to overcome its low solubility in water and improve its bioavailability.

Synthesis Methods

The synthesis of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione with pyridine-2,4-dicarboxylic acid followed by a cyclization reaction. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through various purification techniques.

Scientific Research Applications

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.

properties

CAS RN

19943-28-3

Product Name

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m1/s1

InChI Key

WSLYCILIEOFQPK-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1

SMILES

CC1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1

synonyms

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-, (3R-trans)- (8CI,9CI)

Origin of Product

United States

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